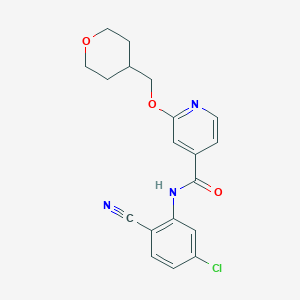

N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-cyanophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c20-16-2-1-15(11-21)17(10-16)23-19(24)14-3-6-22-18(9-14)26-12-13-4-7-25-8-5-13/h1-3,6,9-10,13H,4-5,7-8,12H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHKVOGAPXWKEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article provides an overview of its biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₆ClN₃O₂. Key structural features include:

- Chloro-substituted phenyl group

- Cyanide functional group

- Isonicotinamide moiety

- Tetrahydro-2H-pyran ring

These structural components are believed to contribute to the compound's biological activity, including its potential as an inhibitor in various enzymatic pathways related to cancer proliferation and survival.

Preliminary studies suggest that this compound may inhibit specific kinases involved in critical cell signaling pathways associated with tumor growth. The isonicotinamide framework is known for its ability to modulate cellular functions by inhibiting cell proliferation and inducing apoptosis in cancer cells.

Interaction Studies

Interaction studies using molecular docking and binding assays are essential to elucidate the compound's interactions with target proteins. Initial findings indicate that the compound may effectively bind to specific kinase targets, which could lead to a reduction in tumor growth rates .

Biological Activity and Therapeutic Applications

This compound exhibits several promising biological activities:

- Antitumor Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy.

- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in cancer metabolism and signaling pathways, particularly those related to kinase activity.

- Apoptosis Induction : The structural components contribute to the induction of programmed cell death in malignant cells, enhancing its therapeutic profile against cancer.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloroisonicotinic Acid | Contains a chloro group and isonicotinic acid structure | Known for antibacterial properties |

| Tetrahydropyran Derivatives | Incorporates a tetrahydropyran ring | Used in drug delivery systems |

| 2-Cyanophenyl Amides | Contains cyanophenyl moiety | Exhibits anti-inflammatory activity |

The uniqueness of this compound lies in its combination of diverse functional groups that potentially enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Research has indicated that derivatives of isonicotinamide often exhibit significant biological activities. For instance, studies on benzamide derivatives have shown antitumor effects, with some patients demonstrating prolonged survival when treated with similar compounds . Furthermore, investigations into the efficacy of various inhibitors targeting specific kinases have highlighted the importance of structural modifications in enhancing therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

a) N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()

- Key Features: Substituted phenyl ring: 5-chloro-2-methoxyphenyl (vs. 5-chloro-2-cyanophenyl in the target). Core structure: Pyrimido[5,4-b]indole with a sulfanyl acetamide chain (vs. isonicotinamide).

- The pyrimidoindole core may target JAK2 or PI3K kinases, differing from the isonicotinamide’s preference for EGFR/VEGFR pathways .

b) 1443237-16-8 ()

- Key Features :

- Pyrrolo[2,3-d]pyrimidine core (vs. isonicotinamide).

- 3,6-Dihydro-2H-pyran substituent (vs. fully saturated THP).

- Implications: The dihydropyran group may confer reduced conformational stability compared to THP, affecting binding pocket interactions. Pyrrolopyrimidines are known CDK inhibitors, suggesting divergent target selectivity .

c) N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide ()

- Key Features: Nitro group at the 5-position (vs. cyano at 2-position in the target). Acetamide backbone (vs. isonicotinamide).

- Simpler acetamide structure may limit kinase selectivity due to fewer hydrogen-bonding sites .

Pharmacokinetic and Physicochemical Properties

Q & A

Q. What are the common synthetic routes for preparing N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide?

The synthesis typically involves multi-step organic reactions. For example, a substitution reaction under alkaline conditions can introduce the tetrahydro-2H-pyran-4-yl methoxy group, followed by condensation with a chloro-cyanophenyl intermediate. Key steps include:

- Alkaline-mediated substitution of halogenated nitroarenes with alcohol derivatives (e.g., tetrahydro-2H-pyran-4-yl methanol) to form ether linkages .

- Reduction of nitro groups to amines using iron powder under acidic conditions .

- Condensation with cyanoacetic acid or derivatives using coupling agents like HATU (noted in analogous syntheses) .

Characterization via IR and NMR spectroscopy is critical to confirm functional groups and structural integrity .

Q. How can researchers validate the structural identity of this compound?

Methodological validation includes:

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

Q. Which spectroscopic techniques are most effective for detecting impurities in synthesized batches?

- HPLC-MS : To separate and identify byproducts (e.g., incomplete substitution or hydrolysis derivatives) .

- TLC with UV Visualization : For rapid monitoring of reaction progress and impurity profiling .

- X-ray Crystallography : For resolving ambiguous structural features (e.g., stereochemistry in the tetrahydro-2H-pyran ring) .

Q. How can researchers assess the compound’s preliminary biological activity?

- In vitro assays : Screen against target enzymes or receptors (e.g., kinase inhibition assays) using purified proteins.

- Cellular viability assays : Test cytotoxicity in cell lines (e.g., IC₅₀ determination via MTT assay) .

- Docking studies : Predict binding interactions with target proteins using software like AutoDock .

Advanced Research Questions

Q. How can synthetic yields be optimized for the condensation step involving the tetrahydro-2H-pyran-4-yl methoxy group?

- Base Selection : Use stronger bases (e.g., DBU or NaH) to deprotonate the hydroxyl group in the methoxy intermediate, enhancing nucleophilicity .

- Coupling Agents : Replace traditional agents with HATU or EDC/HOBt for higher efficiency in amide bond formation .

- Solvent Optimization : Use anhydrous DMF or THF to minimize side reactions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Q. What computational methods are suitable for modeling the compound’s conformation and reactivity?

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) using Gaussian or ORCA software .

- MD Simulations : Study solvation effects and stability of the tetrahydro-2H-pyran ring in aqueous environments .

- QSPR Models : Correlate structural features (e.g., substituent electronegativity) with biological activity .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life and identify metabolites via LC-MS/MS .

- CYP450 Inhibition Screening : Test against major isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

- Plasma Stability Tests : Monitor degradation in plasma at 37°C over 24 hours .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Scaffold Modifications : Synthesize analogs with varied substituents (e.g., replacing Cl with F or altering the pyran ring size) .

- Pharmacophore Mapping : Identify critical moieties (e.g., nitrile, methoxy) for target binding using 3D-QSAR .

- Bioisosteric Replacement : Substitute the tetrahydro-2H-pyran group with morpholine or piperidine to assess steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.